Plasiatine
Description
Plasiatine is an unprecedented indole–phenylpropanoid hybrid isolated from Plantago asiatica, a medicinal plant traditionally used in East Asia for its diuretic, anti-inflammatory, and detoxifying properties . Structurally, it features a novel C19N2 skeleton formed via a carbon–carbon bond between an oxoindoline moiety (eastern hemisphere) and a phenylpropanoid unit (western hemisphere) (Fig. 1). Key spectroscopic data include:
- Molecular formula: C20H18N2O6 (HREIMS: m/z 382.1160 [M]⁺) .
- NMR signatures: 20 carbons (1 methoxy, 2 methylenes, 7 methines, 10 quaternary carbons) and distinct oxoindoline signals (δC 179.3 for C-2; δH 7.03 for H-5) .
- ECD spectrum: Negative Cotton effects at 241 nm and 289 nm, confirming the R-configuration at C-3 .
This compound is the first small-molecule activator of Src homology 2-containing protein tyrosine phosphatase 2 (Shp2), a critical regulator of cell proliferation, migration, and apoptosis. It enhances Shp2 activity with an EC50 of 0.97 μM and promotes hepatocellular carcinoma (HepG2) cell migration at 25 μM . Molecular docking reveals its binding to Shp2’s catalytic cleft (PDB: 4PVG), stabilized by hydrogen bonds with Asn281 and hydrophobic interactions with Tyr279 and Gln506 .
Properties
CAS No. |
2172906-57-7 |
|---|---|
Molecular Formula |
C20H18N2O6 |
Molecular Weight |
382.372 |
IUPAC Name |
2-((2S,3R,7R)-7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-oxo-3,5,6,7-tetrahydro-2H-furo[2,3-f]indol-7-yl)acetonitrile |
InChI |
InChI=1S/C20H18N2O6/c1-27-17-6-10(2-3-15(17)24)18-12(9-23)11-7-14-13(8-16(11)28-18)20(26,4-5-21)19(25)22-14/h2-3,6-8,12,18,23-24,26H,4,9H2,1H3,(H,22,25)/t12-,18+,20+/m0/s1 |
InChI Key |
GZFXNLYYNNGWHS-GCKAQTDUSA-N |
SMILES |
N#CC[C@]1(O)C(NC2=C1C=C(O[C@H](C3=CC=C(O)C(OC)=C3)[C@H]4CO)C4=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Plasiatine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Plasiatine’s hybrid structure distinguishes it from other indole derivatives. Key comparisons include:
Table 1: Structural Comparison of this compound with Analogous Indole Hybrids
Key Differences :
Bond connectivity: this compound’s indole and phenylpropanoid units are linked via a C–C bond, unlike Ipobscurines’ C–O/C–N bonds .
Biosynthetic origin : this compound’s biogenesis involves a unique carbon–carbon coupling, while most indole hybrids derive from prenyl groups (e.g., isopentenyl pyrophosphate) .
Comparison with Functionally Similar Compounds
Shp2 modulators are predominantly inhibitors, making this compound a rare activator. Functional comparisons include:
Table 2: Functional Comparison of this compound with Shp2-Targeting Compounds
Research Findings and Implications
Shp2 Activation : this compound increases Erk1/2 phosphorylation, a downstream target of Shp2, even in the absence of EGF .
Binding Specificity: Docking studies show interactions with non-conserved Shp2 residues (Tyr279, Gln506), which are mutated in Noonan syndrome and leukemia .
Biosynthetic Uniqueness: this compound’s C–C bond suggests a novel biosynthetic pathway distinct from typical prenylated indoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
